molecular formula C16H16N4O3S B10760196 7-Methoxy-8-[1-(methylsulfonyl)-1H-pyrazol-4-YL]naphthalene-2-carboximidamide

7-Methoxy-8-[1-(methylsulfonyl)-1H-pyrazol-4-YL]naphthalene-2-carboximidamide

Cat. No.: B10760196
M. Wt: 344.4 g/mol
InChI Key: KQUXAFOLFXHVQN-UHFFFAOYSA-N
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Description

7-Methoxy-8-[1-(Methylsulfonyl)-1h-Pyrazol-4-Yl]Naphthalene-2-Carboximidamide is a small molecule belonging to the class of organic compounds known as naphthalenes. These compounds contain a naphthalene moiety, which consists of two fused benzene rings.

Preparation Methods

The synthesis of 7-Methoxy-8-[1-(Methylsulfonyl)-1h-Pyrazol-4-Yl]Naphthalene-2-Carboximidamide involves several steps. The synthetic route typically starts with the preparation of the naphthalene core, followed by the introduction of the methoxy group and the pyrazole moiety. The final step involves the formation of the carboximidamide group. The reaction conditions often include the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

7-Methoxy-8-[1-(Methylsulfonyl)-1h-Pyrazol-4-Yl]Naphthalene-2-Carboximidamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential as a probe for studying biological processes due to its unique structure. In medicine, it is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of 7-Methoxy-8-[1-(Methylsulfonyl)-1h-Pyrazol-4-Yl]Naphthalene-2-Carboximidamide involves its interaction with specific molecular targets. One such target is the urokinase-type plasminogen activator, which plays a role in various physiological processes. The compound binds to this target, modulating its activity and leading to the desired biological effects .

Comparison with Similar Compounds

7-Methoxy-8-[1-(Methylsulfonyl)-1h-Pyrazol-4-Yl]Naphthalene-2-Carboximidamide can be compared with other similar compounds, such as those containing naphthalene, pyrazole, or carboximidamide moieties. These compounds share some structural similarities but differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its combination of these moieties, which gives it distinct chemical and biological properties .

Properties

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

7-methoxy-8-(1-methylsulfonylpyrazol-4-yl)naphthalene-2-carboximidamide

InChI

InChI=1S/C16H16N4O3S/c1-23-14-6-5-10-3-4-11(16(17)18)7-13(10)15(14)12-8-19-20(9-12)24(2,21)22/h3-9H,1-2H3,(H3,17,18)

InChI Key

KQUXAFOLFXHVQN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=CC(=C2)C(=N)N)C=C1)C3=CN(N=C3)S(=O)(=O)C

Origin of Product

United States

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